N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

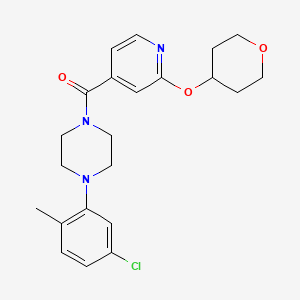

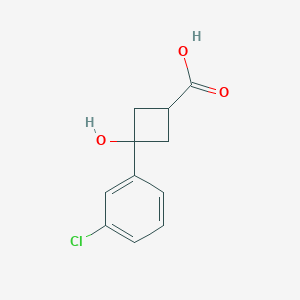

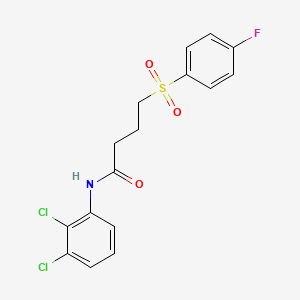

“N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It likely contains a benzofuran moiety, which is a heterocyclic compound . It also seems to contain a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple rings and functional groups . The benzofuran and piperidine rings would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

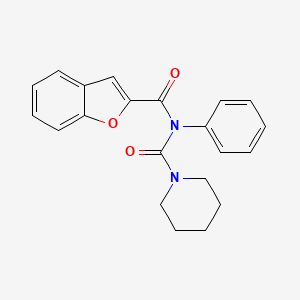

A series of benzofuran-2-carboxamides were synthesized using a microwave-assisted approach, showcasing a method that expedites the synthesis of compounds with potential anti-inflammatory, analgesic, and antipyretic properties. This technique represents an efficient route to generate biologically active benzofuran derivatives, some of which exhibited significant activities (Xie et al., 2014).

Catalytic Applications in Organic Synthesis

N-Heterocyclic carbene catalysis was employed to facilitate intramolecular nucleophilic substitution reactions, leading to the formation of benzofuranones. This process underscores the versatility of benzofuran derivatives in synthesizing complex organic molecules (He et al., 2006).

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives were synthesized and assessed for their neuroprotective and antioxidant activities. The study identified compounds with significant protection against NMDA-induced excitotoxic neuronal cell damage, highlighting the potential therapeutic applications of benzofuran derivatives in neuroprotection (Cho et al., 2015).

Synthesis and Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and evaluated as cholinesterase inhibitors. Some compounds showed potent inhibitory effects, indicating the potential of benzofuran derivatives in developing treatments for diseases associated with cholinesterase activity (Abedinifar et al., 2018).

Anticancer Agents and NF-κB Inhibitors

A study focused on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as novel scaffolds for anticancer agents and NF-κB inhibitors. These compounds demonstrated potent cytotoxic activities against various cancer cell lines and inhibited NF-κB transcriptional activity, suggesting their potential as anticancer agents and modulators of inflammatory pathways (Choi et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(19-15-16-9-5-6-12-18(16)26-19)23(17-10-3-1-4-11-17)21(25)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQZOYZJQAEKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2757180.png)

![N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2757181.png)

![(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(diethylamino)-3-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2757182.png)

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)

![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)